(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C8H8N4OS and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thiophene-Based Compounds Synthesis : Studies involve the synthesis and characterization of thiophene-based compounds, utilizing techniques such as UV, IR, NMR, and mass spectrometry. These studies often explore the impact of different substituents on the compound's properties and potential applications, including antibacterial activity (M. Shahana & A. Yardily, 2020) (Shahana & Yardily, 2020).
Crystal Structure Analysis : Research into the crystal structure of thiophene derivatives provides insights into their molecular arrangement and potential interactions. Such analyses can inform the design of materials with desired physical or chemical properties (S. Nagaraju et al., 2018) (Nagaraju et al., 2018).
Potential Applications
Antimicrobial Activity : Some studies evaluate the antimicrobial potential of thiophene derivatives, contributing to the search for new antibacterial and antifungal agents (D. Ashok et al., 2017) (Ashok et al., 2017).
Enzyme Inhibitory Activity : Thiophene-based compounds are investigated for their ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases linked to enzyme dysfunction (A. Cetin et al., 2021) (Cetin et al., 2021).
Anticancer Research : The synthesis of thiophene-quinoline derivatives highlights efforts to discover compounds with potential anticancer activity. Such research is pivotal in developing more effective cancer treatments (Dina I. A. Othman et al., 2019) (Othman et al., 2019).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-11-10-7-3-12(4-7)8(13)6-1-2-14-5-6/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPCJFOUOXZRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.